3,5-Difluoro-2-methoxybenzoyl chloride
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Overview
Description
3,5-Difluoro-2-methoxybenzoyl chloride is a chemical compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methoxy group at the 2 position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Difluoro-2-methoxybenzoyl chloride can be synthesized from 3,5-difluoro-2-methoxybenzoic acid. The typical synthetic route involves the reaction of the acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3,5-Difluoro-2-methoxybenzoic acid+SOCl2→3,5-Difluoro-2-methoxybenzoyl chloride+SO2+HCl
This method is commonly used in laboratory settings for the preparation of benzoyl chlorides .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3,5-difluoro-2-methoxybenzoic acid.
Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) can be used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzoyl derivatives, such as amides, esters, and thioesters.
Hydrolysis: The major product is 3,5-difluoro-2-methoxybenzoic acid.
Reduction: The major product is the corresponding benzyl alcohol derivative.
Scientific Research Applications
3,5-Difluoro-2-methoxybenzoyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is used in the synthesis of potential drug candidates for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-difluoro-2-methoxybenzoyl chloride is primarily based on its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzoyl chloride: Lacks the methoxy group at the 2 position.
3,5-Difluoro-4-methoxybenzoyl chloride: Has the methoxy group at the 4 position instead of the 2 position.
3,5-Difluoro-2-methoxybenzoic acid: The carboxylic acid derivative of the compound
Uniqueness
3,5-Difluoro-2-methoxybenzoyl chloride is unique due to the presence of both fluorine atoms and a methoxy group on the benzene ring. This combination of substituents imparts specific chemical properties, such as increased reactivity and stability, making it valuable for various synthetic applications .
Properties
IUPAC Name |
3,5-difluoro-2-methoxybenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-7-5(8(9)12)2-4(10)3-6(7)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUJYAFOUSHYKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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